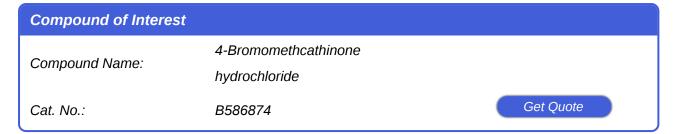


historical context of 4-Bromomethcathinone as a novel psychoactive substance

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An In-depth Technical Guide to 4-Bromomethcathinone (4-BMC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromomethcathinone (4-BMC), a synthetic cathinone that emerged in the early 2010s, is a novel psychoactive substance (NPS) monitored by the European Union Drugs Agency (EUDA). Structurally related to methcathinone and mephedrone, 4-BMC primarily acts as a monoamine transporter substrate, eliciting the release of serotonin, dopamine, and norepinephrine. It also functions as a reuptake inhibitor for these neurotransmitters. This guide provides a comprehensive overview of the historical context, pharmacological profile, experimental protocols, and toxicological data related to 4-BMC, intended for a scientific audience. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Historical Context and Emergence

4-Bromomethcathinone was first formally identified in Europe in a customs seizure in Finland in August 2011 and was officially notified as an NPS in September of that year.[1] Like many synthetic cathinones, it is a derivative of the naturally occurring stimulant found in the khat plant



(Catha edulis).[1] The substance is monitored by the EUDA as part of the EU Early Warning System on new psychoactive substances.[1][2][3]

Initially appearing on the illicit drug market in the early 2010s, the availability of 4-BMC saw a decline after China implemented controls on the substance in October 2015.[1][4] However, a resurgence in its availability on the European drug market has been noted, with significant increases in seizures reported.[1]

4-BMC is structurally characterized as 1-(4-bromophenyl)-2-(methylamino)propan-1-one.[1][4] It is a ring-substituted cathinone, closely related to other psychoactive substances such as methcathinone, 4-methylmethcathinone (mephedrone), and 3-bromomethcathinone.[1] Due to its psychoactive properties and potential for abuse, 4-BMC is a controlled substance in several countries, including the UK (Class B), Brazil (Class F2), and China.[4][5]

Pharmacological Profile

4-Bromomethcathinone is a potent psychoactive compound that primarily targets the monoamine transporter systems, functioning as both a releasing agent and a reuptake inhibitor for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4]

Mechanism of Action at Monoamine Transporters

In vitro studies have demonstrated that 4-BMC acts as a substrate-type releaser at the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This means it is transported into the presynaptic neuron, which in turn triggers a reverse transport of the endogenous neurotransmitters from the neuron into the synaptic cleft. Concurrently, it inhibits the reuptake of these neurotransmitters, prolonging their presence in the synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of 4-Bromomethcathinone.

Table 1: Monoamine Transporter Release Activity of 4-Bromomethcathinone



Transporter	EC50 (nM) for Release
Dopamine Transporter (DAT)	67.8
Serotonin Transporter (SERT)	42.5
Norepinephrine Transporter (NET)	Potent Releaser (Specific EC50 not widely reported)

Table 2: Monoamine Transporter Reuptake Inhibition Activity of 4-Bromomethcathinone

Transporter	IC50 (nM) for Reuptake Inhibition
Dopamine Transporter (DAT)	>10,000 (weak inhibition)
Norepinephrine Transporter (NET)	~1,000-5,000
Serotonin Transporter (SERT)	~500-1,000

Receptor Interactions

Beyond the monoamine transporters, 4-BMC has been shown to interact with the serotonin 2A (5-HT2A) receptor. However, detailed quantitative data on its binding affinity (Ki) at this receptor is not consistently available in the scientific literature.

Experimental Protocols

The characterization of 4-Bromomethcathinone's pharmacological profile has been achieved through various in vitro assays. The following sections detail the general methodologies employed in these studies.

Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit 50% of the uptake of a specific neurotransmitter by its transporter.

 Cell Lines: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are commonly used.



· Methodology:

- Cells are plated in multi-well plates and allowed to adhere.
- The cells are washed with a Krebs-HEPES buffer.
- A solution containing the test compound (4-BMC) at various concentrations is added to the wells and pre-incubated.
- A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine)
 is added to each well.
- The uptake reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25°C).
- The reaction is terminated by washing the cells with ice-cold buffer.
- The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
- IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded neurotransmitter from synaptosomes or transfected cells.

- Preparation: Synaptosomes (sealed nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
- Methodology:
 - Synaptosomes are incubated with a radiolabeled neurotransmitter to allow for uptake.
 - The synaptosomes are then washed to remove any excess radiolabeled neurotransmitter.



- The pre-loaded synaptosomes are exposed to various concentrations of the test compound (4-BMC).
- The amount of radioactivity released into the supernatant is measured over time using a scintillation counter.
- EC50 values are determined by plotting the amount of neurotransmitter released against the log concentration of the test compound.

Metabolism and Toxicology Metabolism

In vitro studies using human hepatocytes have identified the major metabolic pathways of 4-Bromomethcathinone. The primary routes of metabolism are:

- Ketoreduction: The ketone group on the beta-carbon of the propiophenone backbone is reduced to a secondary alcohol.
- N-demethylation: The methyl group is removed from the nitrogen atom of the amino group.

A study identified ten metabolites of 4-BMC, with the main transformations being combinations of these primary pathways.

Toxicology

Synthetic cathinones, including 4-BMC, are known to possess neurotoxic and cytotoxic properties. There is evidence to suggest that halogenated cathinones may be particularly neurotoxic to serotonergic neurons. However, comprehensive in vivo toxicological studies on 4-BMC are limited. The available safety data sheet for **4-bromomethcathinone hydrochloride** indicates the following LD50 values:

Oral LD50: 500 mg/kg

Dermal LD50: 1,100 mg/kg

Inhalative LC50/4 h: 1.5 mg/l



Visualizations Signaling Pathway of 4-Bromomethcathinone

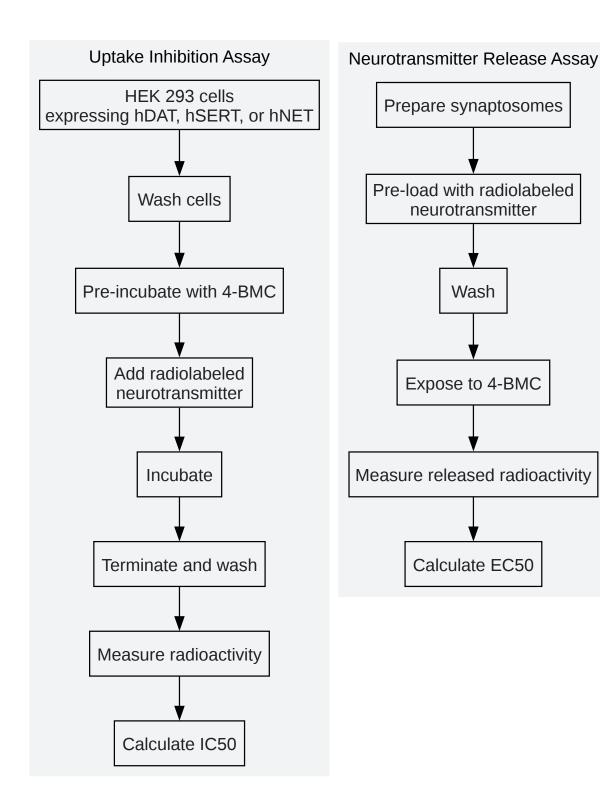


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Caption: Mechanism of action of 4-BMC at the monoaminergic synapse.

Experimental Workflow for Monoamine Transporter Assays



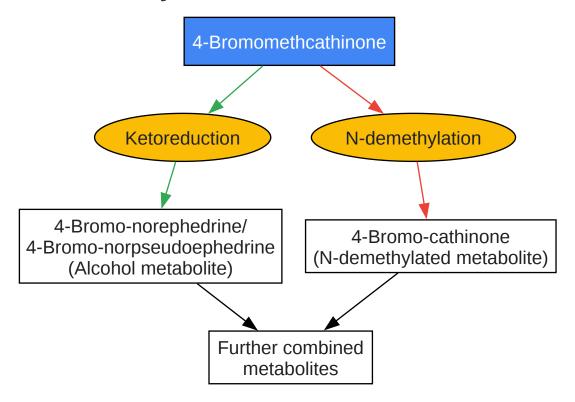


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Caption: Workflow for in vitro monoamine transporter assays.



Metabolic Pathway of 4-Bromomethcathinone



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Caption: Primary metabolic pathways of 4-Bromomethcathinone.

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